4-(Dimethylamino)butanoyl chloride
Overview
Description
4-(Dimethylamino)butanoyl chloride is an organic compound with the molecular formula C6H12ClNO. It is a derivative of butanoic acid, where the carboxyl group is replaced by a chlorocarbonyl group, and a dimethylamino group is attached to the fourth carbon atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)butanoyl chloride typically involves the reaction of 4-(Dimethylamino)butanoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out in an anhydrous solvent such as dichloromethane, under cooling conditions to control the exothermic nature of the reaction. The general reaction scheme is as follows:
4-(Dimethylamino)butanoic acid+Thionyl chloride→4-(Dimethylamino)butanoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat management and high yield. The use of catalysts and optimized reaction conditions can further enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylamino)butanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(Dimethylamino)butanoic acid and hydrochloric acid.
Reduction: It can be reduced to 4-(Dimethylamino)butanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols under mild to moderate temperatures.
Hydrolysis: Water or aqueous base under ambient conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Amides, esters, and thioesters: from nucleophilic substitution.
4-(Dimethylamino)butanoic acid: from hydrolysis.
4-(Dimethylamino)butanol: from reduction.
Scientific Research Applications
4-(Dimethylamino)butanoyl chloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)butanoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on biomolecules and other organic compounds, facilitating the formation of covalent bonds and subsequent modifications.
Comparison with Similar Compounds
4-(Dimethylamino)benzoyl chloride: Similar in structure but with a benzoyl group instead of a butanoyl group.
4-(Dimethylamino)butanoic acid: The precursor to 4-(Dimethylamino)butanoyl chloride.
4-(Dimethylamino)butanol: The reduced form of this compound.
Uniqueness: this compound is unique due to its specific reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from its similar compounds.
Properties
IUPAC Name |
4-(dimethylamino)butanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-8(2)5-3-4-6(7)9/h3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGHHVXWOZHPJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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